![molecular formula C6H6F3NO2 B1374133 2-Acetoxy-4,4,4-trifluorobutyronitrile CAS No. 1314914-15-2](/img/structure/B1374133.png)
2-Acetoxy-4,4,4-trifluorobutyronitrile
Overview
Description
Synthesis Analysis
ATBN is an important intermediate in the synthesis of various organic compounds. It is widely used in scientific experiments and is sourced from leading manufacturers for high-quality raw materials .Molecular Structure Analysis
The molecular formula of ATBN is C8H7F3NO2. The molecular weight of this compound is 181.11 .Scientific Research Applications
Pharmaceutical Delivery Systems : Triflusal (2-acetoxy-4-(trifluoromethyl) benzoic acid) has been dispersed in sustained delivery systems using supercritical fluid impregnation technology. This method characterizes the percentage of triflusal and its degradation product in polymeric supports, and monitors their release in physiological conditions. The study found that poly(methyl)methacrylate beads treated with supercritical carbon dioxide can release the drug consistently for several weeks (Argemí et al., 2008).
Chemical Synthesis : The compound has been used in various chemical syntheses, such as the Tsuji-Trost reaction catalyzed by palladium nanoparticles. This reaction involves various nucleophiles including phenols, amines, and malonates, demonstrating the compound's versatility in organic synthesis (Hemelaere et al., 2015).
Biotechnology : In biotechnological research, the behavior of microorganisms under feast/famine conditions, which is critical in wastewater treatment, has been studied using compounds like poly(beta-hydroxybutyrate). The research provides insights into the accumulation of storage polymers by microorganisms in response to dynamic substrate supply (van Aalst-van Leeuwen et al., 1997).
Environmental Analysis : Techniques have been developed for sensitive and selective trace determination of environmental contaminants, such as 4-Chloro-2-Methylphenoxy Acetic Acid in complex matrices. This involves the use of molecular imprinted polymer nanoparticles coupled with high-performance liquid chromatography (Omidi et al., 2014).
Cancer Research : The compound has also been investigated in the context of cancer research, particularly in studying the interaction of carcinogens with DNA. For example, the study of N-acetoxy-2-acetylaminofluorene with DNA provides insights into how carcinogens bind to nucleic acids in vivo (Miller et al., 1966).
Future Directions
properties
IUPAC Name |
(1-cyano-3,3,3-trifluoropropyl) acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3NO2/c1-4(11)12-5(3-10)2-6(7,8)9/h5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQCEAUVNWIQIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(CC(F)(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetoxy-4,4,4-trifluorobutyronitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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